Methyl 2-[(2-chlorobenzoyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-[(2-chlorobenzoyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. This scaffold is fused with a tetrahydrothienopyridine ring system, distinguishing it from related thieno[2,3-b]pyridine derivatives (e.g., compounds in and ). Key substituents include:
- A 2-chlorobenzoyl group at position 2, which may enhance binding affinity to hydrophobic pockets in biological targets.
- A 3-chloro-5-(trifluoromethyl)pyridinyl moiety at position 6, contributing electron-withdrawing effects and metabolic stability.
- A methyl ester at position 3, influencing solubility and hydrolysis kinetics.
Thienopyridine derivatives are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
methyl 2-[(2-chlorobenzoyl)amino]-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2F3N3O3S/c1-33-21(32)17-13-6-7-30(18-15(24)8-11(9-28-18)22(25,26)27)10-16(13)34-20(17)29-19(31)12-4-2-3-5-14(12)23/h2-5,8-9H,6-7,10H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMSSMXSLBCKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901102323 | |
| Record name | Methyl 2-[(2-chlorobenzoyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321430-38-0 | |
| Record name | Methyl 2-[(2-chlorobenzoyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321430-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-chlorobenzoyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901102323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-[(2-chlorobenzoyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro studies, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H16Cl2F3N3O3S
- Molecular Weight : 530.35 g/mol
- CAS Number : 321430-38-0
| Property | Value |
|---|---|
| Boiling Point | 594.5 ± 50.0 °C (Predicted) |
| Density | 1.522 ± 0.06 g/cm³ (Predicted) |
| pKa | 11.76 ± 0.20 (Predicted) |
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. In vitro assays demonstrated significant activity against human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cells.
- IC50 Values :
- HeLa Cells: IC50 = 1.1 μM
- CEM Cells: IC50 = 2.3 μM
- L1210 Cells: IC50 = 2.8 μM
These values indicate that the compound exhibits strong antiproliferative properties, particularly against HeLa cells, which are often used as a standard model in cancer research .
The mechanism by which this compound exerts its biological effects appears to involve modulation of cellular pathways associated with apoptosis and cell cycle regulation. Studies suggest that it induces apoptosis in cancer cells through the activation of specific signaling pathways, leading to increased annexin-V positive cell populations indicative of early apoptotic events.
Study on Antitubulin Agents
In a study focusing on new antitubulin agents derived from tetrahydrothieno[2,3-c]pyridine structures, the compound was tested alongside other derivatives. It was found to have selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .
Allosteric Modulation Research
Research into G protein-coupled receptors (GPCRs) has shown that compounds similar in structure to this compound can act as allosteric modulators at receptors such as the adenosine A1 receptor. This modulation can lead to enhanced cardioprotective effects and potential applications in treating ischemia-reperfusion injuries .
Summary and Future Directions
This compound shows promise as an antiproliferative agent with selective toxicity towards cancer cells. Its mechanisms involving apoptosis induction and potential GPCR modulation highlight its therapeutic potential.
Further research is needed to explore:
- The full spectrum of biological activities.
- Long-term effects and safety profiles in vivo.
- Potential combinatory therapies with existing cancer treatments.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to Compound A exhibit significant antimicrobial properties. The presence of chloro and trifluoromethyl groups enhances their efficacy against a broad spectrum of bacteria and fungi. Studies have demonstrated that derivatives of this class can inhibit the growth of resistant strains of pathogens, making them candidates for new antimicrobial agents .
Herbicidal Properties
The compound has shown promise as a herbicide due to its ability to disrupt specific biochemical pathways in plants. Its structural analogs are being investigated for their effectiveness in controlling weeds without harming crops, which is crucial for sustainable agriculture . The chlorobenzoyl moiety is particularly effective in targeting plant hormones involved in growth regulation.
Crop Protection
The herbicidal properties of Compound A make it an attractive candidate for use in crop protection formulations. Its ability to selectively target weeds while minimizing damage to crops can lead to increased agricultural yields and reduced reliance on traditional herbicides that may have broader ecological impacts .
Pesticide Development
As part of ongoing research into environmentally friendly pesticides, Compound A's derivatives are being evaluated for their effectiveness against various agricultural pests. This includes studies on its impact on insect physiology and behavior, potentially leading to the development of new pest control strategies .
Drug Development
The unique structure of Compound A positions it well for drug development, particularly in targeting diseases associated with bacterial infections and cancer. The compound's ability to interact with specific biological targets can be exploited to create novel therapeutic agents .
Research Tool
In biochemical research, Compound A can serve as a valuable tool for studying enzyme activity and cellular processes due to its specific interactions with biological molecules. This could facilitate advancements in understanding disease mechanisms and the development of targeted therapies .
Case Studies
Comparison with Similar Compounds
Position 2: Acylated Amino Groups
Position 6: Halogenated Pyridinyl Moieties
- Analog (): Benzodioxolyl or methoxyphenyl substituents (e.g., 3-amino-6-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide) are less electronegative, possibly reducing oxidative stability.
Position 3: Ester Groups
- Target compound : Methyl ester balances hydrolysis rate and bioavailability.
- Analog (): Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate uses an ethyl ester, which may delay hydrolysis but reduce solubility.
Hypothetical Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodology : Multi-step synthesis involving regioselective coupling of the tetrahydrothieno[2,3-c]pyridine core with substituted pyridinyl and chlorobenzoyl groups. Use HPLC (≥98% purity) to monitor intermediate purity .
- Key Considerations :
- Catalyst Selection : Palladium-based catalysts for Suzuki-Miyaura coupling to attach aromatic substituents.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
- Yield Table :
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Core formation | 45–55 | ≥90% |
| 2 | Pyridinyl coupling | 60–70 | ≥95% |
| 3 | Benzoylation | 50–60 | ≥98% |
Q. How can spectral data (NMR, IR) resolve ambiguities in structural confirmation?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between tetrahydrothieno[2,3-c]pyridine protons and pyridinyl/benzoyl substituents .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups to validate substitutions .
- Common Contradictions : Overlapping signals in the 6.5–8.5 ppm range (pyridinyl vs. benzoyl aromatic protons). Use 2D NMR (COSY) for resolution .
Q. What are the recommended protocols for assessing solubility and stability in biological buffers?
- Methodology :
- Solubility Testing : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) or simulated gastric fluid. Monitor precipitation via dynamic light scattering .
- Stability Assays : LC-MS analysis at 0, 6, 12, and 24 hours to detect hydrolysis or oxidative degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodology :
- Substituent Variation : Replace trifluoromethyl or chlorobenzoyl groups with bioisosteres (e.g., methylsulfonyl, nitro) to assess impact on target binding .
- Computational Modeling : Docking studies using AutoDock Vina to predict binding affinity with receptors like kinase domains .
Q. What experimental approaches address discrepancies in biological activity across in vitro vs. in vivo models?
- Methodology :
- Metabolite Identification : Administer compound to rodent models, collect plasma, and analyze metabolites via UPLC-QTOF-MS .
- Pharmacokinetic Profiling : Measure Cₘₐₓ, Tₘₐₓ, and half-life to correlate exposure levels with efficacy .
Q. How can regioselectivity challenges in functionalizing the tetrahydrothieno[2,3-c]pyridine core be mitigated?
- Methodology :
- Directed Ortho-Metalation : Use lithium amide bases to direct substitutions to specific positions on the heterocyclic core .
- Protecting Groups : Boc protection for amino groups to prevent unwanted side reactions during coupling steps .
- Case Study : Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate achieved 85% regioselectivity in a similar scaffold .
Methodological Guidance
Q. What analytical techniques are critical for characterizing impurities in batch synthesis?
- Recommended Workflow :
LC-MS/MS : Identify low-abundance impurities (e.g., dechlorinated byproducts).
Preparative HPLC : Isolate impurities for structural elucidation via NMR .
- Common Impurities :
| Impurity ID | Structure | Source |
|---|---|---|
| Imp-1 | Des-trifluoromethyl analog | Incomplete coupling |
| Imp-2 | Hydrolyzed ester | Moisture exposure |
Q. How should researchers design controlled degradation studies to assess photostability?
- Protocol :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
